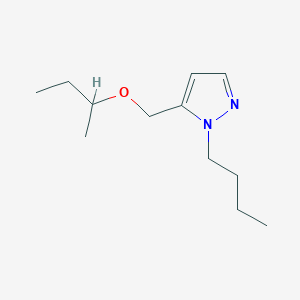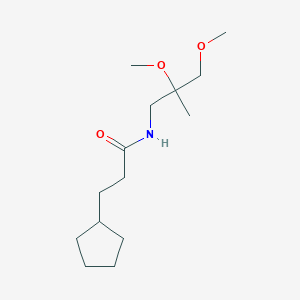
3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide” are not available, similar benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Applications De Recherche Scientifique
Complexation with Palladium(II) Chloride
Research has explored derivatives of polyfunctional ligands, including those similar in structure to 3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide, for their ability to form complexes with Palladium(II) chloride. These complexes exhibit unique structural properties, such as supramolecular hydrogen-bonded chains and cyclic dimers, offering insights into coordination chemistry and potential applications in catalysis and material science Tyler Palombo et al., 2019.
DNA Methylation Studies
Investigations into the methylation of deoxyribonucleic acid (DNA) in cultured mammalian cells have revealed the role of compounds structurally related to 3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide in modulating cellular processes. These studies contribute to our understanding of genetic regulation and potential therapeutic targets for genetic disorders P. D. Lawley & C. J. Thatcher, 1970.
Green Chemistry Applications
The use of cyclopentyl methyl ether, closely related to the compound of interest, in green chemistry demonstrates its utility in environmentally friendly synthesis processes. Such applications highlight the compound's role in sustainable chemical practices, particularly in solvent and catalyst systems for low-impact reactions U. Azzena et al., 2015.
Herbicidal Activity
Research into N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide has uncovered its effectiveness as a herbicide, indicating potential agricultural applications of compounds within the same chemical family. This underscores the importance of such compounds in developing new agricultural chemicals Liu et al., 2008.
Synthesis of Novel Compounds
The synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine using intermediates structurally similar to 3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide opens up new avenues in the development of pharmaceuticals and bioactive molecules. This demonstrates the compound's role in facilitating the creation of novel therapeutic agents D. Shishkin et al., 2012.
Orientations Futures
Future research could focus on the synthesis, characterization, and potential applications of “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide”. Given its structural similarity to benzamides, which have been widely used in medical, industrial, biological and potential drug industries , it may have potential uses in these areas.
Mécanisme D'action
Target of Action
Amides, in general, can interact with a variety of biological targets depending on their structure. They can act as ligands for receptors, enzymes, ion channels, and transporters. The specific target of “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide” would depend on its specific structure and functional groups .
Mode of Action
The mode of action of amides can vary widely. Some amides can form hydrogen bonds with their targets, while others might interact through hydrophobic interactions or ionic bonds. The specific mode of action of “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide” would depend on its specific structure and the nature of its target .
Biochemical Pathways
Amides can be involved in a variety of biochemical pathways. They can act as inhibitors or activators of enzymes, modulate receptor signaling, or influence ion channel activity. The specific pathways affected by “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide” would depend on its specific target and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amides can vary widely depending on their structure. Some amides might be well absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of amides can vary widely. Some amides might induce conformational changes in their targets, modulate signal transduction pathways, or influence gene expression. The specific effects of “3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide” would depend on its specific target, mode of action, and biochemical pathways .
Action Environment
The action, efficacy, and stability of amides can be influenced by a variety of environmental factors, including pH, temperature, the presence of other molecules, and the specific cellular or tissue environment .
Propriétés
IUPAC Name |
3-cyclopentyl-N-(2,3-dimethoxy-2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(18-3,11-17-2)10-15-13(16)9-8-12-6-4-5-7-12/h12H,4-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFBDINBDSUWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1CCCC1)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)


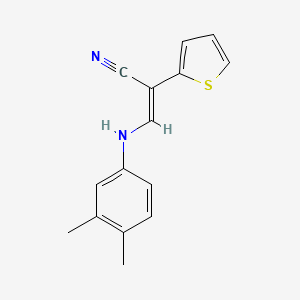
![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

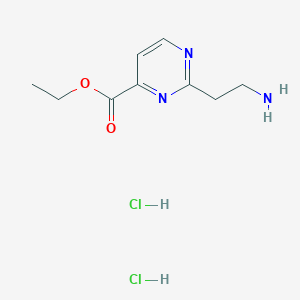
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)
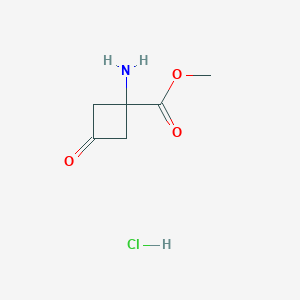
![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)
